molecular formula C17H23ClN2O2 B5626180 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone

Cat. No.: B5626180
M. Wt: 322.8 g/mol
InChI Key: SWCDKMWPRICXTO-HIFRSBDPSA-N
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a suitable electrophile.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Attachment of the Chlorinated Phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorinated phenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Organochlorine Compounds: Organic compounds containing chlorine, such as chloroform and dichloromethane.

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-2-7-22-16-6-5-12(8-14(16)18)17(21)20-9-13(11-3-4-11)15(19)10-20/h5-6,8,11,13,15H,2-4,7,9-10,19H2,1H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDKMWPRICXTO-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)N2CC(C(C2)N)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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